Hydroxysimazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXRXMOJFQVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=O)N1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062547 | |
| Record name | Hydroxysimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2599-11-3 | |
| Record name | Hydroxysimazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2599-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxysimazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysimazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxysimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2599-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROXYSIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Catalyzed Hydrolysis
Hydroxysimazine is synthesized through the hydroxylation of simazine under acidic conditions. The chlorine atom at the 2-position of simazine is replaced by a hydroxyl group via nucleophilic substitution. A typical protocol involves:
-
Reagents : Simazine, hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).
-
Conditions : Reaction at 80–100°C for 4–8 hours under reflux.
-
Mechanism : Acidic media protonate the triazine ring, enhancing electrophilicity at the chlorine-bearing carbon, facilitating hydroxyl substitution.
Table 1: Acid-Catalyzed Hydrolysis Parameters
| Acid Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.0 HCl | 80 | 6 | 72 |
| 2.0 H₂SO₄ | 100 | 4 | 68 |
Thiosulfate-Mediated Dechlorination-Hydroxylation
Sodium thiosulfate (Na₂S₂O₃) enables rapid hydroxylation under mild conditions:
-
Reagents : Simazine, Na₂S₂O₃, pH ≤ 4 buffer.
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Conditions : Room temperature, 10–60 minutes.
-
Mechanism : Thiosulfate (HS₂O₃⁻) attacks the chlorine-bearing carbon, forming an intermediate that hydrolyzes to this compound.
Table 2: Thiosulfate-Mediated Reaction Efficiency
| pH | Na₂S₂O₃ (mM) | Time (min) | Conversion (%) |
|---|---|---|---|
| 3.0 | 50 | 30 | 98 |
| 4.0 | 100 | 60 | 95 |
Enzymatic Hydrolysis
Hydroxyatrazine N-Ethylaminohydrolase (AtzB)
The enzyme AtzB catalyzes the hydrolytic dechlorination of simazine to this compound:
-
Source : Pseudomonas sp. ADP.
-
Conditions : pH 7.0, 30°C, 1–2 hours.
Table 3: Enzymatic Hydrolysis Performance
| Enzyme Concentration (mg/mL) | Substrate (µM) | Time (h) | Yield (%) |
|---|---|---|---|
| 0.5 | 100 | 1.5 | 89 |
| 1.0 | 200 | 1.0 | 92 |
Microbial Degradation Pathways
Soil Bacterial Consortia
Certain soil microbes degrade simazine via hydroxylation:
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Organisms : Arthrobacter, Nocardioides.
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Conditions : Aerobic, pH 6.5–7.5, 28°C.
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Pathway : Cytochrome P450 monooxygenases introduce hydroxyl groups.
Table 4: Microbial Degradation Efficiency
| Strain | Simazine (ppm) | Time (days) | This compound Yield (%) |
|---|---|---|---|
| Arthrobacter sp. | 50 | 7 | 75 |
| Nocardioides sp. | 100 | 14 | 82 |
Advanced Synthetic Routes
Isotopic Labeling for Analytical Standards
13C₃-hydroxysimazine is synthesized for mass spectrometry applications:
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics:
Comparative Analysis of Methods
Table 5: Method Advantages and Limitations
| Method | Yield (%) | Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 68–72 | 4–8 h | Low | High (acid waste) |
| Thiosulfate-Mediated | 95–98 | 0.5–1 h | Medium | Low (S⁰ byproduct) |
| Enzymatic | 89–92 | 1–2 h | High | Minimal |
| Microbial | 75–82 | 7–14 days | Low | Sustainable |
Scientific Research Applications
Environmental Monitoring
Detection and Analysis
Hydroxysimazine is primarily monitored in environmental samples due to its role as a degradation product of simazine, a widely used herbicide. A significant application involves the development of enzyme-linked immunosorbent assays (ELISA) specifically designed for the detection of this compound and its related compounds in various matrices such as water, soil, and biological samples.
- ELISA Development : A study conducted by Lucas et al. (2009) reported the creation of an ELISA that effectively detects this compound in diverse environmental matrices. The assay demonstrated tolerance to various solvents and pH levels, making it suitable for real-world applications in monitoring herbicide degradation in agricultural runoff and groundwater .
| Matrix Type | Detection Method | Sensitivity (IC₅₀ µM) |
|---|---|---|
| Water | ELISA | 0.0421 |
| Soil | ELISA | 0.010 |
| Biological Samples | ELISA | 0.0548 |
Bioremediation Studies
Microbial Degradation
This compound has been studied for its potential in bioremediation processes. Research indicates that certain microbial strains can effectively degrade atrazine into this compound, thereby reducing the environmental impact of pesticide residues.
- Case Study : In a bioremediation study using the white rot fungus Phanerochaete chrysosporium, nearly all atrazine was converted to this compound under UV-resistant conditions. This conversion highlights the compound's role as an intermediate in the microbial degradation pathway of atrazine .
Toxicological Research
Health Impact Studies
This compound's toxicological profile is significant due to its association with health risks linked to atrazine exposure. Research has indicated potential endocrine-disrupting effects and other health implications.
Mechanism of Action
Hydroxysimazine exerts its effects primarily through its role as a degradation product of simazine. The hydroxylation of simazine reduces its phytotoxicity, making this compound significantly less harmful to plants . The molecular targets and pathways involved in this transformation include microbial enzymes that facilitate the hydroxylation process .
Comparison with Similar Compounds
Structural and Metabolic Differences
Triazine Herbicides and Metabolites
| Compound | Parent Herbicide | Structural Feature | Metabolic Pathway |
|---|---|---|---|
| Hydroxysimazine | Simazine | 2-hydroxy-4,6-bis(ethylamino)-s-triazine | Hydroxylation (Cl → OH) |
| Hydroxyatrazine | Atrazine | 2-hydroxy-4-ethylamino-6-isopropylamino-s-triazine | Hydroxylation (Cl → OH) |
| Desethylatrazine | Atrazine | 2-chloro-4-amino-6-isopropylamino-s-triazine | Dealkylation (loss of ethyl group) |
| Desisopropyl atrazine | Atrazine | 2-chloro-4-ethylamino-6-amino-s-triazine | Dealkylation (loss of isopropyl group) |
| DACT/DDA | Simazine/Atrazine | 2-chloro-4,6-diamino-s-triazine | Dealkylation (loss of both alkyl groups) |
Environmental Persistence and Mobility
Metabolic Pathways in Plants
Analytical Detection and Sensitivity
| Compound | Detection Method | Sensitivity (IC₅₀ or LOD) |
|---|---|---|
| This compound | ELISA | 0.017 μM (3.1 ppb) |
| Hydroxyatrazine | ELISA | 0.004 μM (0.8 ppb) |
| Simazine | HPLC | 30 pmol (detection limit) |
Toxicity and Environmental Impact
- This compound : Low acute toxicity (detoxified form) but persistent in soil and water . Detected in Florida lakes at sub-benchmark levels .
- Simazine/Atrazine: Higher toxicity to non-target organisms; regulated due to groundwater contamination risks .
- Dealkylated Metabolites (e.g., DACT): Retain some toxicity and mobility, though less studied .
Biological Activity
Hydroxysimazine, a metabolite of simazine, is a compound of significant interest due to its biological activity and environmental persistence. This article explores the biological effects, metabolic pathways, and relevant case studies associated with this compound, supported by diverse research findings.
Chemical Structure and Properties
This compound is a derivative of simazine, belonging to the class of chlorinated s-triazines. Its chemical structure contributes to its biological activity, particularly in terms of its interaction with various biological systems.
Metabolic Pathways
The metabolism of this compound shares similarities with other chloro-s-triazines. Key metabolic pathways include:
- N-dealkylation : this compound undergoes N-dealkylation, which is a common metabolic pathway among chloro-s-triazines.
- Hydroxylation : This process involves the addition of hydroxyl groups, which can enhance the compound's reactivity and toxicity.
- Glutathione Conjugation : This pathway is crucial for detoxifying reactive metabolites formed during the metabolism of this compound .
Antiproliferative Effects
Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation, although specific IC50 values (the concentration required to inhibit 50% of cell proliferation) for this compound are less documented compared to its parent compound simazine. However, it is suggested that the presence of hydroxyl groups enhances its biological activity .
Antioxidant Activity
This compound has demonstrated antioxidant properties in various assays. The presence of hydroxy groups in its structure contributes to its ability to scavenge free radicals, thereby mitigating oxidative stress in cells. In vitro assays such as DPPH and FRAP have been employed to evaluate its antioxidant capacity, showing promising results compared to standard antioxidants like BHT .
Environmental Persistence
This compound is noted for its environmental stability. Studies indicate that it degrades more slowly than simazine in soil environments, leading to higher residue levels over time. For instance, residues of this compound were found to be at least 40 times greater than those of simazine after extended periods in orchard soils . This persistence raises concerns regarding its accumulation in agricultural systems and potential impacts on non-target organisms.
Case Study 1: Residue Analysis in Soil
A study conducted on orchard soils revealed significant residue levels of this compound after 40 months. The research highlighted that while simazine degraded relatively quickly, this compound remained persistent, suggesting potential long-term ecological impacts .
Case Study 2: Metabolism in Aquatic Systems
In aquatic environments, this compound was identified as a major metabolite during the degradation of simazine. The study emphasized the importance of understanding metabolic pathways in non-target species and their implications for environmental health .
Chemical Reactions Analysis
Cross-Reactivity in Immunoassays
Hydroxysimazine serves as a critical standard in antibody cross-reactivity studies for triazine detection. Key findings include:
Table 1. Cross-Reactivity of Antibodies with s-Triazines
| Compound | R₁ | R₂ | R₃ | Cross-Reactivity (%) |
|---|---|---|---|---|
| This compound | OH | NHCH₂CH₃ | NHCH₂CH₃ | 100 (Reference) |
| Atrazine | Cl | NHCH₂CH₃ | NHCH(CH₃)₂ | <1 |
| Ametryne | SCH₃ | NHCH₂CH₃ | NHCH(CH₃)₂ | <1 |
-
This compound exhibits 100% cross-reactivity in ELISA assays using antibody 354, highlighting its role as a hapten for antibody generation .
-
Structural features (e.g., hydroxyl group at R₁) are critical for antibody recognition, explaining its specificity over chlorinated or methylthio analogs .
Degradation and Environmental Reactivity
This compound undergoes pH-dependent transformations in aqueous environments:
-
Oxidative Degradation :
-
pH Sensitivity :
Conjugation Reactions in Hapten Design
This compound derivatives are used to develop hapten-protein conjugates for antibody production:
-
Conjugation Method : Active ester coupling with bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) .
-
Spectroscopic Confirmation :
Stability Under Hydrolytic Conditions
Q & A
Q. What analytical methods are recommended for detecting hydroxysimazine in plant and soil samples?
Thin-layer chromatography (TLC) with ethyl acetate/dichloromethane/acetic acid solvent systems is effective for separating this compound from simazine and other triazines. Retention factors (Rf) should be calibrated using reference standards (e.g., 99% pure this compound). For soil, combine extraction with methanol, centrifugation, and residue quantification via TLC or HPLC to account for matrix effects . In long-term soil studies, aggregate residues (simazine + this compound) should be measured to assess leaching potential, as this compound migrates deeper than parent compounds .
Q. What factors influence the persistence and mobility of this compound in soil ecosystems?
this compound’s mobility depends on soil texture, organic matter content, and microbial activity. Coarse-textured soils with low organic matter favor leaching, while microbial dealkylation in aerobic zones reduces residues. Annual application studies show residues persist up to 100 cm depth but do not accumulate over 15 years, suggesting biodegradation limits long-term retention . Monitor hydroxylation rates under varying pH and redox conditions to predict environmental fate .
Q. How do plant species vary in their ability to metabolize simazine into this compound?
Sensitive plants (e.g., parrot-feather) lack detoxification mechanisms, accumulating simazine without hydroxylation, leading to toxicity. Resistant species enzymatically convert simazine to this compound, reducing phytotoxicity. Experimental designs should compare transpiration rates, tissue-specific herbicide uptake, and metabolic enzyme activity (e.g., glutathione transferases) across species .
Q. What are the major transformation pathways of simazine leading to this compound formation?
this compound forms via hydroxylation, where a chlorine atom on simazine is replaced by a hydroxyl group. This occurs abiotically (e.g., hydrolysis) and microbially, unlike dealkylation pathways that produce chlorotriazines like DIA. Use isotopically labeled simazine in controlled microcosms to distinguish biotic vs. abiotic contributions .
Advanced Research Questions
Q. How can experiments differentiate between abiotic and microbial-mediated hydroxylation of simazine?
Employ sterile vs. non-sterile soil/water systems with labeled simazine (e.g., ¹⁴C). Abiotic hydroxylation dominates in sterile conditions at neutral pH, while microbial activity accelerates degradation in non-sterile environments. Quantify this compound via LC-MS and compare degradation rates. Include controls for photolysis and hydrolysis .
Q. How should ecotoxicological risk assessments adjust for this compound’s higher toxicity in certain species?
Chronic toxicity assays on algae and aquatic plants are critical, as this compound disrupts photosynthesis similarly to simazine but with prolonged effects. Use NOEC/LOEC thresholds from standardized OECD guidelines and apply species sensitivity distribution (SSD) models. Address data gaps by extrapolating from hydroxyatrazine toxicity profiles .
Q. What methodologies resolve contradictions between lab and field data on this compound’s environmental impact?
Lab studies often overestimate persistence due to controlled conditions. Field validation requires longitudinal sampling across seasons, paired with mesocosm experiments simulating real-world variables (e.g., rainfall, microbial diversity). Use mixed-effects models to account for spatial heterogeneity in soil and water data .
Q. How to structure long-term studies assessing this compound accumulation in agricultural soils?
Design 10+ year field trials with annual simazine applications. Collect soil cores (0–100 cm depth) pre- and post-application, analyzing residues via GC-MS. Compare degradation rates with microbial community sequencing to identify taxa linked to hydroxylation. Incorporate mass balance models to predict residue thresholds .
Methodological Considerations
- Toxicity Testing : Prioritize sublethal endpoints (e.g., chlorophyll fluorescence, growth inhibition) for photoautotrophs, as acute lethality is rare .
- Degradate Analysis : Use tandem mass spectrometry (LC-MS/MS) to distinguish this compound from structurally similar triazines (e.g., hydroxyatrazine) .
- Field Monitoring : Deploy passive samplers in aquatic systems to capture episodic leaching events, as this compound concentrations are typically 10x lower than simazine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
